molecular formula C15H14N2O3S B5868680 3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide

Cat. No. B5868680
M. Wt: 302.4 g/mol
InChI Key: HCRIOJSQDODALI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTA-EG6 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BTA-EG6 involves the inhibition of specific proteins involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of kinases such as AKT and ERK, which are involved in the regulation of cell growth and survival. BTA-EG6 has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes involved in the production of reactive oxygen species (ROS), leading to a reduction in oxidative stress. BTA-EG6 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA-EG6 in lab experiments is its high purity and yield. This compound can be synthesized with high purity and yield using various methods. However, one of the limitations of using BTA-EG6 in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the research on BTA-EG6. One of the most significant future directions is the development of more efficient methods for synthesizing this compound. Another future direction is the investigation of the potential applications of BTA-EG6 in the treatment of various inflammatory disorders. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety for human use.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods and has been shown to have significant potential in the treatment of cancer and inflammatory disorders. Further research is needed to investigate the potential applications of this compound and its safety for human use.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been reported in various studies. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-4,5-dimethylthiazole with 2-(2,4-dioxo-1,3,5-triazin-3(2H)-yl)-1,3-benzodioxole in the presence of a base. This reaction leads to the formation of BTA-EG6 with high yield and purity.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that BTA-EG6 can inhibit the growth of cancer cells by targeting specific proteins involved in the growth and survival of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-10(2)21-15(16-9)17-14(18)6-4-11-3-5-12-13(7-11)20-8-19-12/h3-7H,8H2,1-2H3,(H,16,17,18)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRIOJSQDODALI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide

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